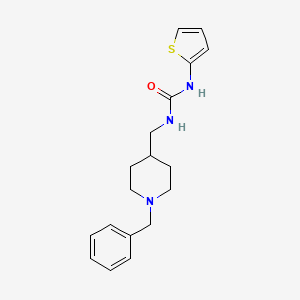

1-((1-Benzylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)urea

Description

1-((1-Benzylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)urea (CAS: 1207019-43-9) is a urea derivative with the molecular formula C₁₈H₂₃N₃OS and a molecular weight of 329.46 g/mol . Its structure features a benzylpiperidinylmethyl group attached to one urea nitrogen and a thiophen-2-yl moiety on the other. This compound is of interest in medicinal chemistry due to the pharmacological relevance of urea derivatives, which often exhibit diverse biological activities, including kinase inhibition and anticancer effects .

Properties

IUPAC Name |

1-[(1-benzylpiperidin-4-yl)methyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3OS/c22-18(20-17-7-4-12-23-17)19-13-15-8-10-21(11-9-15)14-16-5-2-1-3-6-16/h1-7,12,15H,8-11,13-14H2,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZOYPKBMHHBISF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NC2=CC=CS2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-Benzylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)urea typically involves the following steps:

Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

Introduction of the Benzyl Group: The benzyl group is introduced via alkylation reactions using benzyl halides.

Formation of the Urea Linkage: The urea linkage is formed by reacting the piperidine derivative with an isocyanate or a carbamoyl chloride.

Attachment of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, such as a Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods would involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-((1-Benzylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or thiophene rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Halogenated reagents for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potential use in studying receptor-ligand interactions.

Medicine: Exploration as a candidate for drug development, particularly for its potential pharmacological properties.

Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((1-Benzylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)urea would depend on its specific biological target. Generally, such compounds may interact with receptors or enzymes, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-((1-benzylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)urea are compared below with analogous urea derivatives to highlight key differences in substituents, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison of Urea Derivatives

Key Structural and Functional Insights

In contrast, the 4-chlorophenyl group in enhances electron-withdrawing properties, which may stabilize charge-transfer interactions in receptor binding .

Role of Heterocycles :

- Thiophen-2-yl moieties (common in the target compound and ) facilitate π-π stacking and hydrophobic interactions, critical for binding to aromatic residues in enzymes or receptors .

- Pyridine () and thiazole () rings introduce nitrogen atoms that can act as hydrogen-bond acceptors, influencing target selectivity.

Biological Activity Trends: Adamantyl-containing ureas () demonstrate potent anti-tuberculosis activity due to their rigidity and metabolic stability .

Physicochemical Properties :

- The target compound’s molecular weight (329.46 g/mol ) falls within Lipinski’s rule of five, favoring oral bioavailability, whereas adamantyl derivatives (e.g., : ~350 g/mol ) may face solubility challenges .

Research Findings and Implications

- Synthetic Accessibility : The target compound and analogs (e.g., ) are synthesized via urea-forming reactions, often using carbodiimide coupling agents .

- Structural Characterization : All compounds were validated via ¹H/¹³C NMR and HRMS, ensuring purity and correct connectivity .

- Unresolved Questions: The target compound’s specific biological targets remain uncharacterized.

Biological Activity

1-((1-Benzylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is a synthetic organic compound characterized by its unique structural features, including a piperidine ring, a benzyl group, and a thiophene ring. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry.

Chemical Structure

The chemical structure of 1-((1-Benzylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)urea can be represented as follows:

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring : This is achieved through cyclization reactions starting from suitable precursors.

- Introduction of the Benzyl Group : Alkylation reactions using benzyl halides are employed.

- Formation of the Urea Linkage : This is accomplished by reacting the piperidine derivative with isocyanates or carbamoyl chlorides.

- Attachment of the Thiophene Ring : Coupling reactions, such as Suzuki or Stille coupling, are used to introduce the thiophene moiety.

Pharmacological Properties

Research indicates that compounds similar to 1-((1-Benzylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)urea exhibit various biological activities, including:

- Antidepressant Activity : Some studies suggest that piperidine derivatives can act as serotonin reuptake inhibitors, potentially alleviating symptoms of depression.

- Antinociceptive Effects : Compounds with similar structures have been shown to possess pain-relieving properties in animal models.

The biological activity of this compound may be attributed to its ability to interact with various neurotransmitter systems. For instance:

- Serotonin Receptors : It may act as a modulator of serotonin receptors, influencing mood and anxiety levels.

- Dopaminergic Pathways : The benzylpiperidine structure suggests potential activity on dopaminergic pathways, which could be beneficial in treating disorders like Parkinson's disease.

In Vitro Studies

In vitro studies have demonstrated that derivatives of 1-((1-Benzylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)urea exhibit significant activity against certain cell lines. For example:

- A study found that compounds with similar structural motifs displayed cytotoxic effects on cancer cell lines, indicating potential for further development as anticancer agents .

Structure-Activity Relationship (SAR)

Research has highlighted the importance of the thiophene ring in enhancing biological activity. The presence of this heterocycle has been linked to improved binding affinity for target proteins compared to analogs lacking this feature.

Data Table: Biological Activity Comparison

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-((1-benzylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)urea, and how are purity and yield optimized?

- Methodology : The compound is typically synthesized via multi-step reactions. A key approach involves coupling a benzylpiperidine derivative (e.g., 1-benzylpiperidin-4-ylmethanamine) with a thiophene-containing isocyanate. For example, the benzylpiperidine intermediate may first be prepared via alkylation of piperidine with benzyl chloride, followed by functionalization with a methyl group at the 4-position. The urea linkage is then formed by reacting the amine with 2-thiophene isocyanate under inert conditions (dry DCM, 0–5°C) to minimize side reactions .

- Optimization : Purity (>95%) is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water). Yield improvements (70–85%) are attained by controlling stoichiometry (1:1.2 amine:isocyanate) and using catalysts like DMAP .

Q. How is the structural integrity of this compound validated in academic research?

- Analytical Techniques :

- NMR : H and C NMR confirm the urea linkage (δ ~6.0 ppm for NH protons) and aromatic thiophene/benzyl signals (δ 7.2–7.5 ppm) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) verifies purity, with retention times cross-referenced against standards .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak ([M+H] at m/z 384.18) .

Q. What preliminary biological screening methods are used to assess its activity?

- In Vitro Assays :

- Enzyme Inhibition : Tested against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC values are calculated via dose-response curves .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM, with cisplatin as a positive control .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Case Study : Discrepancies in IC values (e.g., 5 μM vs. 20 μM for EGFR inhibition) may arise from assay conditions (ATP concentration, buffer pH).

- Resolution :

- Standardized Protocols : Replicate assays under identical conditions (e.g., 10 mM ATP, pH 7.4) .

- Orthogonal Validation : Confirm activity via Western blot (phospho-EGFR levels) or isothermal titration calorimetry (ITC) .

- Meta-Analysis : Compare datasets from PubChem (CID 49675450) and independent studies to identify outliers .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Chemical Modifications :

- Prodrug Design : Introduce phosphate groups at the urea nitrogen to enhance aqueous solubility .

- Formulation : Use lipid nanoparticles (LNPs) or cyclodextrin complexes to improve plasma stability .

- Experimental Testing :

- LogP Measurement : Shake-flask method (octanol/water) confirms logP reduction from 3.5 to 2.0 after derivatization .

- Pharmacokinetics : Conduct IV/PO dosing in rodents, monitoring C and AUC via LC-MS/MS .

Q. How do computational methods elucidate its mechanism of action at the molecular level?

- Molecular Dynamics (MD) Simulations : Simulate binding to ATP-binding pockets (e.g., EGFR TK domain) over 100 ns trajectories. Key interactions include hydrogen bonds between the urea carbonyl and Lys721 .

- QSAR Modeling : Correlate substituent effects (e.g., thiophene vs. furan) with activity using descriptors like polar surface area (PSA) and Hammett constants .

- Data Integration : Overlay docking results (Glide SP score ≤ −9.0 kcal/mol) with experimental IC values to validate predictive models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.